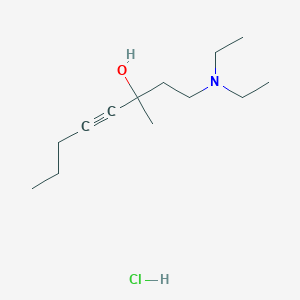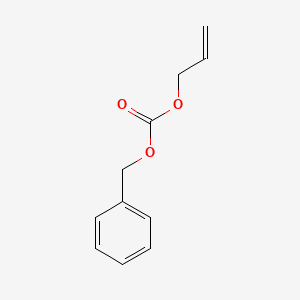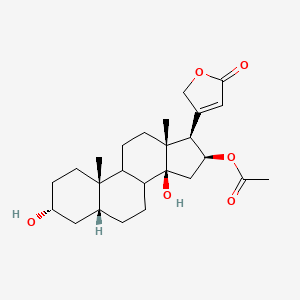
3-Epioleandrigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Epioleandrigenin is a steroid ester that is structurally related to oleandrigenin. It is a derivative of gitoxigenin and is known for its biological activity, particularly as an inhibitor of Na+/K±transporting ATPase
Méthodes De Préparation
The preparation of 3-Epioleandrigenin typically involves synthetic routes that start from gitoxigenin. The synthesis process includes several steps, such as acetylation and hydroxylation, under specific reaction conditions. Industrial production methods may involve the use of plant cell cultures to produce oleandrigenin, which can then be chemically modified to obtain this compound .
Analyse Des Réactions Chimiques
3-Epioleandrigenin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-Epioleandrigenin has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cardiac glycoside.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Epioleandrigenin involves its interaction with Na+/K±transporting ATPase. By inhibiting this enzyme, the compound affects ion transport across cell membranes, which can lead to various physiological effects. The molecular targets and pathways involved include the regulation of intracellular sodium and potassium levels .
Comparaison Avec Des Composés Similaires
3-Epioleandrigenin is similar to other steroid esters, such as oleandrigenin and gitoxigenin. it is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Oleandrigenin: A closely related compound with similar inhibitory effects on Na+/K±transporting ATPase.
Gitoxigenin: The parent compound from which this compound is derived.
Propriétés
Numéro CAS |
508-20-3 |
|---|---|
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[(3R,5R,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17-,18?,19?,20+,22+,23+,24-,25+/m1/s1 |
Clé InChI |
IWCNCUVTGOMGKG-YBHZWUQGSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@]2(C3CC[C@@H]4C[C@@H](CC[C@@]4(C3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |
SMILES canonique |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


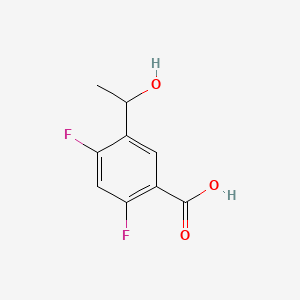
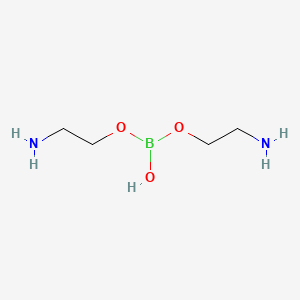
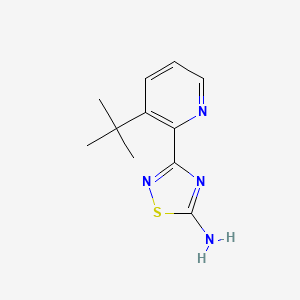
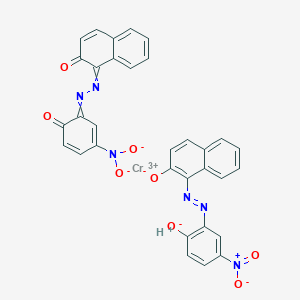
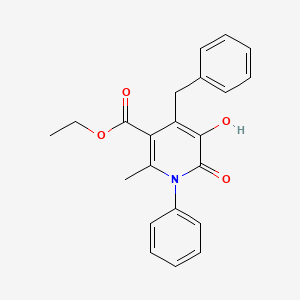
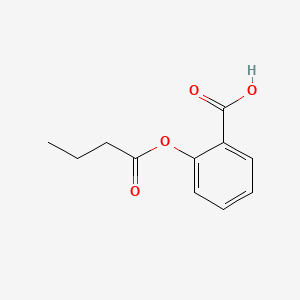
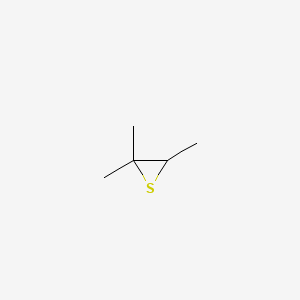
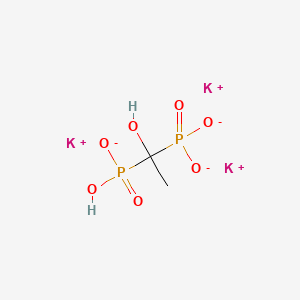

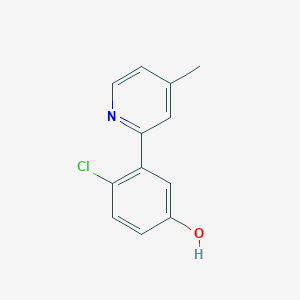
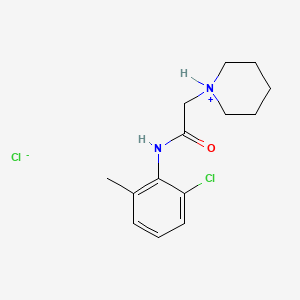
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
